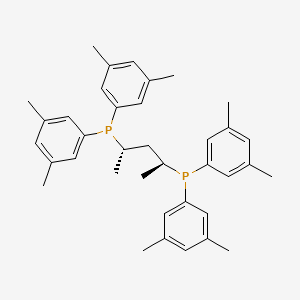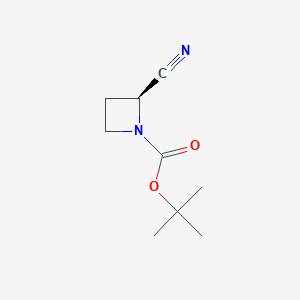
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine
概要
説明
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine is a complex organic compound featuring a triazole ring flanked by pyridine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield.
Starting Materials: The synthesis begins with pyridine derivatives and azide precursors.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Procedure: The azide and alkyne reactants are mixed with the copper catalyst under mild heating conditions, typically around 60-80°C, to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
化学反応の分析
Types of Reactions
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine can undergo various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as silver(I) and iron(II).
Substitution Reactions: The pyridine rings can participate in electrophilic aromatic substitution.
Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like AgBF₄ or Fe(BF₄)₂ in solvents such as DMSO or acetonitrile.
Substitution Reactions: Use reagents like halogens or nitro compounds under acidic or basic conditions.
Oxidation/Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Formation of discrete or polymeric metal-ligand structures.
Substituted Derivatives: Products with modified pyridine rings depending on the substituents used.
科学的研究の応用
Chemistry
Coordination Chemistry: Used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies.
Biology and Medicine
Drug Design: Investigated for its potential as a scaffold in drug design due to the triazole ring’s bioactivity.
Biological Probes: Used in the development of probes for detecting metal ions in biological systems.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic, magnetic, or optical properties.
Sensors: Incorporated into sensor technologies for detecting environmental pollutants or biological markers.
作用機序
The mechanism by which 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine exerts its effects is largely dependent on its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes. These complexes can then participate in various catalytic cycles or serve as structural components in larger assemblies.
類似化合物との比較
Similar Compounds
2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Another triazole-based ligand with similar coordination properties.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Used in the formation of metal-organic frameworks.
Uniqueness
4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine is unique due to its specific arrangement of pyridine and triazole rings, which provides distinct coordination environments and reactivity profiles compared to other similar compounds. This uniqueness makes it particularly valuable in the design of novel materials and catalysts.
特性
IUPAC Name |
4-[(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c1-7-19-8-2-14(1)13-24-18(16-5-11-21-12-6-16)22-17(23-24)15-3-9-20-10-4-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFHHJVIVAPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787667 | |
| Record name | 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-42-9 | |
| Record name | 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)





